(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13809797
Molecular Formula: C11H12BNO4
Molecular Weight: 233.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12BNO4 |
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Molecular Weight | 233.03 g/mol |
IUPAC Name | [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2 |
Standard InChI Key | HTPQYWRXPBDCTI-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid. Its molecular formula is C₁₁H₁₂BNO₄, corresponding to a molecular weight of 233.03 g/mol. The structure features a boronic acid (-B(OH)₂) group at the para position relative to a (2,5-dioxopyrrolidin-1-yl)methyl substituent on a benzene ring (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂BNO₄ | PubChem |
Molecular Weight | 233.03 g/mol | PubChem |
Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O | PubChem |
InChI Key | HTPQYWRXPBDCTI-UHFFFAOYSA-N | PubChem |
Spectroscopic and Crystallographic Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic acids exhibit characteristic signals:
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¹¹B NMR: Peaks near 30 ppm, indicative of trigonal planar boron centers.
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¹H NMR: Aromatic protons resonate between 7.2–7.8 ppm, with pyrrolidinone methylene groups appearing as multiplets near 3.5–4.5 ppm.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Pyrrolidinone Intermediate Formation: Cyclization of succinic anhydride with methylamine under acidic conditions yields 2,5-dioxopyrrolidine.
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Benzylation: Nucleophilic substitution attaches the pyrrolidinone moiety to 3-bromomethylphenylboronic acid via a Suzuki-Miyaura coupling or direct alkylation.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
1 | Succinic anhydride, CH₃NH₂ | 110°C | 78% |
2 | Pd(PPh₃)₄, K₂CO₃ | 80°C | 65% |
Industrial Manufacturing Challenges
Scaling this synthesis requires addressing:
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Boronic Acid Stability: Hydrolysis risks during aqueous workups necessitate anhydrous conditions.
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Catalyst Recovery: Palladium catalysts are cost-prohibitive without efficient recycling systems.
Reactivity and Functionalization
Boronic Acid-Specific Reactions
The -B(OH)₂ group participates in:
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Suzuki-Miyaura Coupling: Forms biaryl linkages with aryl halides (e.g., bromobenzene) in the presence of Pd catalysts.
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Diol Complexation: Reversible esterification with vicinal diols (e.g., saccharides), useful in sensor design.
Pyrrolidinone Reactivity
The dioxopyrrolidine moiety undergoes:
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Ring-Opening Reactions: Nucleophiles (e.g., amines) attack the carbonyl groups, enabling peptide-like conjugates.
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Crosslinking: Thermal decomposition above 200°C generates reactive intermediates for polymer grafting.
Industrial and Material Science Applications
Polymer Modification
Incorporating this compound into polyethylenes enhances:
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Thermal Stability: Decomposition onset increases by 40°C due to boron-oxygen crosslinks.
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Adhesion Properties: Boronate esters improve bonding to hydroxyl-rich surfaces (e.g., glass).
Sensor Development
Glucose sensors leveraging diol-binding selectivity achieve linear responses from 1–30 mM, rivaling enzymatic systems.
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